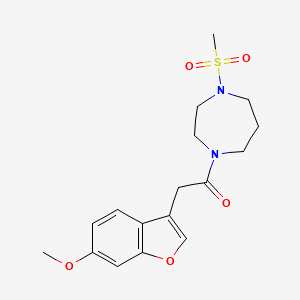
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as Tropisetron and is classified as a selective serotonin 5-HT3 receptor antagonist. Tropisetron has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for investigating various physiological processes.
Mécanisme D'action
Tropisetron works by selectively blocking the serotonin 5-HT3 receptor, which is found in the central and peripheral nervous systems. This receptor is involved in the regulation of various physiological processes, including nausea and vomiting, pain perception, and gastrointestinal function. By blocking this receptor, Tropisetron can modulate the activity of serotonin in these systems, leading to a wide range of effects.
Biochemical and Physiological Effects:
Tropisetron has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, noradrenaline, and acetylcholine. Tropisetron has also been found to have effects on gastrointestinal function, including the regulation of gastric motility and the prevention of nausea and vomiting. Additionally, Tropisetron has been found to modulate the activity of the immune system, leading to potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tropisetron in lab experiments is its high selectivity for the serotonin 5-HT3 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other systems. Additionally, Tropisetron has been extensively studied and has a well-established safety profile. However, one limitation of using Tropisetron in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the use of Tropisetron in scientific research. One potential application is in the development of new treatments for autoimmune diseases. Tropisetron has been found to modulate the activity of the immune system, and further research could lead to the development of new therapies for conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, Tropisetron could be used to investigate the role of serotonin in the regulation of appetite and mood, potentially leading to the development of new treatments for eating disorders and depression. Finally, Tropisetron could be used to investigate the effects of serotonin on the cardiovascular system, which could have implications for the treatment of hypertension and other cardiovascular diseases.
In conclusion, Tropisetron is a valuable tool for investigating various physiological processes. Its high selectivity for the serotonin 5-HT3 receptor and well-established safety profile make it a valuable compound for scientific research. Further research into the potential applications of Tropisetron could lead to the development of new therapies for a wide range of conditions.
Méthodes De Synthèse
Tropisetron can be synthesized through a multi-step process that involves the reaction of 6-methoxy-1-benzofuran-3-carboxylic acid with 4-methylsulfonyl-1,4-diazepan-1-yl)-acetic acid, followed by a series of purification steps. The final product is obtained as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
Tropisetron has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological processes, including neurotransmission, gastrointestinal function, and immune function. Tropisetron has been used in studies investigating the role of serotonin in the regulation of appetite, mood, and cognition. It has also been used to investigate the effects of serotonin on the immune system and to develop new treatments for autoimmune diseases.
Propriétés
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-23-14-4-5-15-13(12-24-16(15)11-14)10-17(20)18-6-3-7-19(9-8-18)25(2,21)22/h4-5,11-12H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDWZVLYDWGMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)

![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
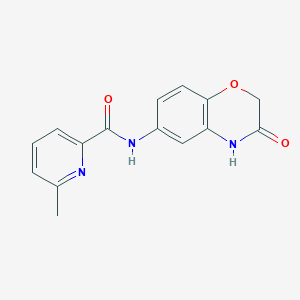
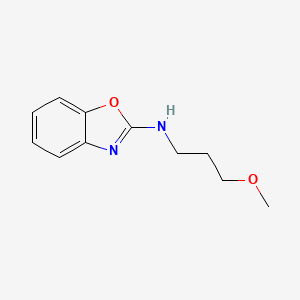

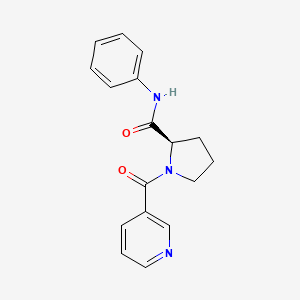

![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
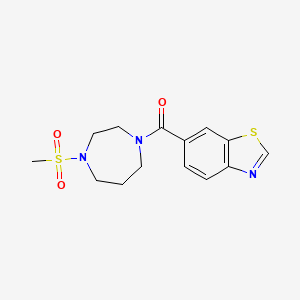
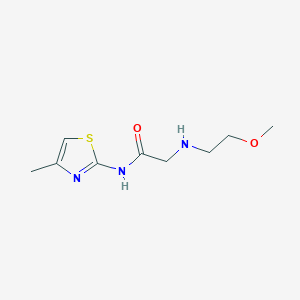
![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)